![molecular formula C13H13N3O3S B2411545 6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448062-64-3](/img/structure/B2411545.png)
6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods. One such method involves the use of substituted 3-aminopyridines, which undergo diazotation followed by substitution of diazo groups with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides . Another method involves the synthesis of novel triazole-pyrimidine-based compounds .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidines exhibit a range of chemical reactions. For instance, they have been found to exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications
- Pyrimidines have been investigated for their anti-inflammatory properties. They inhibit the expression and activities of key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .
- The incorporation of 3-morpholinopropan-1-amine moiety into pyrazolo[4,3-d]pyrimidine derivatives has shown promise in enhancing anti-inflammatory effects .
- The compound 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) acts as a canonical Wnt/β-catenin pathway activator. Investigating its influence on the inflammatory response of Toll-like receptor (TLR)-engaged innate cells in vitro could provide valuable insights .
- The compound 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine displayed potent 5-HT1A receptor potency with remarkable selectivity for α1-adrenergic and D2 receptors. It also exhibited prominent neuroprotective effects in a transient middle cerebral artery occlusion (t-MCAO) model .
Anti-Inflammatory Effects
Wnt/β-Catenin Pathway Activation
Neuroprotective Activities
Mechanism of Action
Future Directions
Pyrimidines and their derivatives have been the focus of ongoing research due to their wide range of biological activities. Future research could focus on the design of novel pyrimidine compounds with enhanced anticancer potential . Additionally, the development of novel anti-TROP2 ADCs for the treatment of patients with advanced NSCLC is a promising future direction .
properties
IUPAC Name |
6-(3-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-19-11-3-2-4-12(5-11)20(17,18)16-7-10-6-14-9-15-13(10)8-16/h2-6,9H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDGJPHOLGOEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)

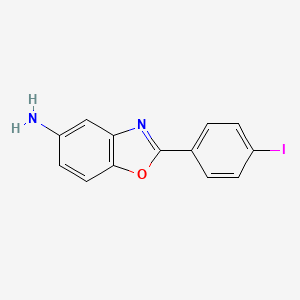
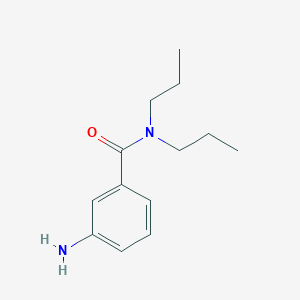
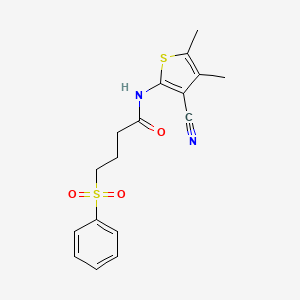
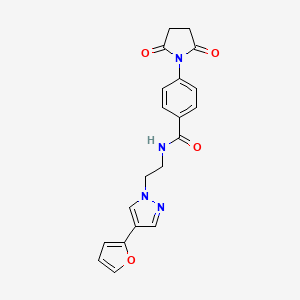
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)

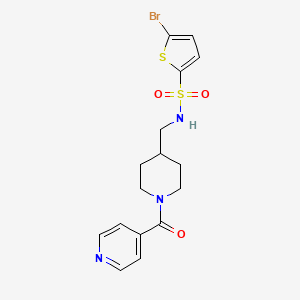
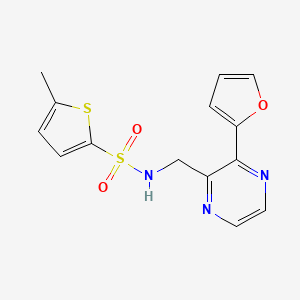
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411483.png)
![4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2411484.png)
